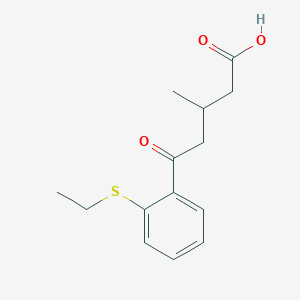

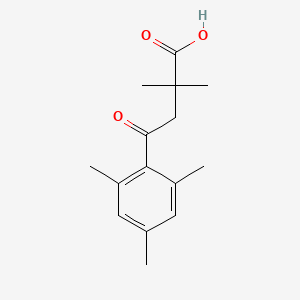

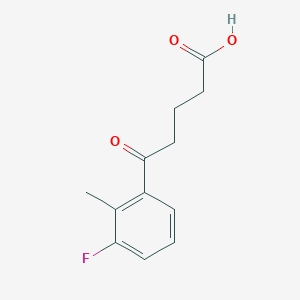

Ethyl 6-(2-methylphenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in various industries or research might also be mentioned.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes understanding the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances.Wissenschaftliche Forschungsanwendungen

Synthesis of Key Compounds in Biotin (Vitamin H) Synthesis

Ethyl 6-(2-methylphenyl)-6-oxohexanoate has been utilized in the regioselective chlorination of a methyl group in 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester. This process is significant for the synthesis of key compounds in biotin (vitamin H) production. The chlorination is performed using sulfuryl chloride in methylene chloride, marking a novel approach in the synthesis of vitamin H components (Zav’yalov et al., 2006).

Precursor in Statin Synthesis

The compound also plays a role in the synthesis of statin precursors, specifically ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate. This precursor is crucial for developing pharmacologically important statins, and the synthesis starts from (S)-malic acid. The process includes the 2-C chain elongation of ester using the lithium enolate of tert-butyl acetate. The stereoselectivity and the catalytic hydrogenation of β-keto ester to ethyl (5S)-5,6-(isopropylidenedioxy)-3-hydrohyhexanoate have been a focus of research (Tararov et al., 2006).

Role in Alkylation Reactions

Another application of Ethyl 6-(2-methylphenyl)-6-oxohexanoate is in the alkylation of active methylene compounds. The compound is involved in reactions with alcohols and ethyl cyanoacetate to give alkylated products. This process showcases the compound's utility in organic synthesis, specifically in the formation of various alkylated products (Kurihara et al., 1981).

Synthesis of Fluorescent Probes

Ethyl 6-(2-methylphenyl)-6-oxohexanoate has also been used in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties and serves as a fluorescent probe. This application is significant in studying the polarity of lipid bilayers in biological membranes (Balo et al., 2000).

Enantioselective Reductions

The compound has been a focus in the study of enantioselective reductions with bakers' yeast. These reductions influence the production of various esters and alcohols, as seen in the synthesis of (R)-(+)-α-lipoic acid, a cofactor in the biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Zukünftige Richtungen

This involves discussing potential applications or areas of research involving the compound. It could include potential uses in medicine, industry, or materials science.

For a specific compound like “Ethyl 6-(2-methylphenyl)-6-oxohexanoate”, you would need to consult scientific literature or databases for detailed information. If the compound is novel or less-studied, experimental studies might be needed to gather this information. Please consult with a chemist or a relevant expert for more specific information.

Eigenschaften

IUPAC Name |

ethyl 6-(2-methylphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-18-15(17)11-7-6-10-14(16)13-9-5-4-8-12(13)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINXZMGHCUTELA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645544 |

Source

|

| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

CAS RN |

898751-38-7 |

Source

|

| Record name | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)